5-(Benzyloxy)-2-thiouracil chemical properties and structure
5-(Benzyloxy)-2-thiouracil chemical properties and structure
An In-Depth Technical Guide to 5-(Benzyloxy)-2-thiouracil: Properties, Synthesis, and Therapeutic Potential
Executive Summary
5-(Benzyloxy)-2-thiouracil is a heterocyclic compound belonging to the thiouracil class of molecules. As a derivative of uracil, a fundamental component of nucleic acids, the thiouracil scaffold serves as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The incorporation of a benzyloxy moiety at the 5-position introduces significant lipophilicity and potential for specific molecular interactions, making it a compound of considerable interest for drug discovery and development. This guide provides a comprehensive technical overview of 5-(Benzyloxy)-2-thiouracil, detailing its physicochemical properties, structural features, validated synthetic methodologies, and its emerging potential as a therapeutic agent, particularly in oncology. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights.
Structural Elucidation and Physicochemical Profile
The unique chemical architecture of 5-(Benzyloxy)-2-thiouracil, combining a pyrimidine core with a flexible benzyloxy side chain, dictates its physical and biological properties. The core structure is prone to tautomerism, existing in equilibrium between its thione-keto and thiol-enol forms, a characteristic that is crucial for its biological interactions.[2][3]
Core Structure and Tautomerism
The molecule consists of a pyrimidine ring with a thione group at position 2, a carbonyl group at position 4, and a benzyloxy group attached to position 5. This arrangement allows for significant electronic delocalization and the potential for multiple tautomeric forms, which can influence its hydrogen bonding capabilities and receptor-binding affinity.
Caption: Synthetic workflow for 5-(Benzyloxy)-2-thiouracil.
Detailed Experimental Protocol
This protocol is adapted from optimized procedures for related analogues, which prioritize higher yields and operational simplicity by using bases like potassium tert-butoxide. [4] Objective: To synthesize 5-(Benzyloxy)-2-thiouracil from ethyl 3-(benzyloxy)propanoate.
Step 1: Base-Catalyzed Formylation
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To a stirred solution of potassium tert-butoxide (2.5 equivalents) in anhydrous THF, add ethyl 3-(benzyloxy)propanoate (1 equivalent) dropwise at ambient temperature under an inert atmosphere (e.g., nitrogen or argon).
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Causality: Potassium tert-butoxide is a strong, non-nucleophilic base highly effective for generating the enolate of the starting ester, which is necessary for the subsequent formylation. Using it in slight excess ensures complete enolate formation. [4]2. Add ethyl formate (1.5 equivalents) to the reaction mixture and continue stirring at ambient temperature for 12-16 hours.
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Causality: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The extended reaction time ensures the formylation reaction proceeds to completion.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.
Step 2: Cyclocondensation with Thiourea
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In a separate flask, dissolve thiourea (1.2 equivalents) in 2-propanol.
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Causality: 2-propanol is an effective solvent for this condensation, often yielding better results than ethanol. [4]2. Add the solution of thiourea to the enolate mixture generated in Step 1.
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Heat the combined mixture to reflux for 6-8 hours. A precipitate is expected to form as the reaction progresses.
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Causality: The elevated temperature drives the cyclocondensation reaction, where the nucleophilic nitrogens of thiourea attack the carbonyl carbons of the formylated intermediate, leading to ring closure and formation of the thiouracil product.
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After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5-6.
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Causality: Acidification protonates the product, causing it to precipitate out of the solution, facilitating its isolation.
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Collect the solid precipitate by vacuum filtration, wash with cold 2-propanol and then water to remove unreacted starting materials and salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(Benzyloxy)-2-thiouracil.
Step 3: Characterization
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Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis).
Applications in Drug Development
Thiouracil derivatives have long been investigated for their therapeutic potential, stemming from their ability to act as antimetabolites that interfere with nucleic acid synthesis. [5][6]The strategic placement of substituents on the thiouracil ring is a proven method to modulate biological activity and target specificity.
Rationale as an Anticancer Agent
The development of 5-substituted-2-thiouracils as anticancer agents is based on several key principles:
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Structural Mimicry: As an analogue of uracil, it can be recognized by enzymes involved in nucleotide metabolism, thereby inhibiting DNA and RNA synthesis in rapidly dividing cancer cells. [5]* Enzyme Inhibition: Many thiouracil derivatives are potent inhibitors of enzymes critical for cell proliferation, such as Cyclin-Dependent Kinases (CDKs). [6][7]Deregulation of CDKs is a hallmark of many cancers, making them a prime therapeutic target.
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Pharmacophore Addition: The benzyloxy group is a recognized pharmacophore that can enhance protein-ligand interactions through hydrophobic and pi-stacking interactions within a target's active site. [8]
Potential Mechanism of Action: CDK Inhibition
Research on structurally similar 2-thiouracil-5-sulfonamide derivatives has demonstrated potent inhibition of CDK2A and the induction of cell cycle arrest. [6][7]It is plausible that 5-(Benzyloxy)-2-thiouracil operates through a similar mechanism. By inhibiting CDKs, the compound can block the transition of the cell cycle from the G1 to the S phase, ultimately preventing DNA replication and cell proliferation.
Caption: Proposed mechanism: CDK inhibition leading to cell cycle arrest.
Studies on related compounds have shown significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), colon (HT-29), and liver (HepG2) cancers. [6][7]This body of evidence strongly supports the investigation of 5-(Benzyloxy)-2-thiouracil as a candidate for anticancer drug development.
Conclusion and Future Directions
5-(Benzyloxy)-2-thiouracil is a promising scaffold for medicinal chemistry. Its rational design combines the biologically active thiouracil core with a benzyloxy pharmacophore, creating a molecule with significant potential for therapeutic applications. The synthetic routes are well-established and can be scaled for further investigation.
Future research should focus on:
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In-depth Biological Screening: Evaluating the cytotoxic profile of 5-(Benzyloxy)-2-thiouracil against a broad panel of cancer cell lines.
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Mechanistic Studies: Confirming its mechanism of action through enzyme inhibition assays (e.g., CDK2A) and cell-based assays for cell cycle and apoptosis analysis.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with substitutions on the benzyl ring to optimize potency and selectivity.
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Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its drug-likeness and potential for in vivo efficacy.
By pursuing these avenues, the full therapeutic potential of 5-(Benzyloxy)-2-thiouracil and its derivatives can be systematically explored and potentially translated into novel clinical candidates.
References
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Orr, G. F., & Musso, D. L. (1996). Improved Synthesis of 5-Benzyl-2-thiouracils. Synthetic Communications, 26(1), 179-184. Retrieved from [Link]
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Soliman, A. M. M., et al. (2025). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal, 10(4), 44-54. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6652. Retrieved from [Link]
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Taylor & Francis Online. (1996). Improved Synthesis of 5-Benzyl-2-thiouracils. Synthetic Communications, 26(1). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Retrieved from [Link]
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